Scientific Field: Biochemical Research
Summary of Application: 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride is used in various fields including pharmaceutical, food, animal feed, cosmetic, and biochemical research.
Methods of Application: The specific methods of application can vary widely depending on the specific research context. As a biochemical reagent, it would typically be used in laboratory procedures involving chemical reactions.
Results or Outcomes: The outcomes would also depend on the specific context of the research.
Scientific Field: Biochemistry
Summary of Application: A study was conducted involving the synthesis, characterization, and biological study of amide derivatives of 4-nitro-L-phenylalanine.
Methods of Application: The derivatives were synthesized from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P) as a coupling reagent.
Results or Outcomes: The isolated products were screened for antimicrobial and antioxidant activities. Some compounds also showed good activity for DPPH scavenging and ABTS assay methods.
4-Nitro-L-phenylalanine Methyl Ester Hydrochloride is a chemical compound with the molecular formula C₁₀H₁₂N₂O₄·HCl and a molecular weight of 260.67 g/mol. It is classified as a derivative of phenylalanine, an essential amino acid, and features a nitro group at the para position of the phenyl ring. This compound appears as a white to light yellow powder or crystalline solid and has a melting point of approximately 224 °C. It is soluble in water and is typically stored in a cool, dark place to maintain its stability .
As with any research chemical, NPE-HCl should be handled with care following appropriate laboratory safety protocols. Specific hazard information for NPE-HCl is not widely available, but nitroaromatic compounds can generally have various hazards including:
The reactivity of 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride primarily involves its functional groups. The nitro group can undergo reduction reactions, leading to the formation of amino derivatives. Additionally, the ester group can participate in hydrolysis reactions, yielding 4-nitro-L-phenylalanine and methanol when treated with water or an acid. These reactions are significant for its use in synthetic organic chemistry, particularly in the preparation of peptide derivatives and other pharmaceutical agents .
Research indicates that 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride exhibits biological activity that may influence various biochemical pathways. Its derivatives have been studied for their potential roles as inhibitors in enzyme activity, particularly in relation to protein synthesis and metabolic processes. The presence of the nitro group is believed to enhance its interaction with biological targets, making it a candidate for further pharmacological studies .
Several methods exist for synthesizing 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride:
4-Nitro-L-phenylalanine Methyl Ester Hydrochloride finds applications primarily in pharmaceutical research and development. It serves as an intermediate in the synthesis of various bioactive compounds, particularly those targeting specific enzymes or receptors involved in metabolic pathways. Its derivatives may also be explored for their potential therapeutic effects in treating diseases related to amino acid metabolism .
Studies on the interactions of 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride with biological systems have shown that it can affect enzyme kinetics and protein interactions. Its nitro group may facilitate binding to active sites on enzymes or receptors, potentially altering their function. Understanding these interactions is crucial for developing new therapeutic agents based on this compound .
Several compounds share structural similarities with 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride, each exhibiting unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
L-Phenylalanine | No nitro group | Essential amino acid; non-polar side chain |
4-Amino-L-phenylalanine | Amino group instead of nitro | Involved in protein synthesis |
3-Nitro-L-phenylalanine | Nitro group at meta position | Different biological activity |
L-Tyrosine | Hydroxyl group instead of nitro | Precursor to neurotransmitters |
4-Nitro-L-phenylalanine Methyl Ester Hydrochloride is unique due to its specific structural modifications that enhance its reactivity and potential biological activity compared to these similar compounds .
The synthesis of 4-nitro-L-phenylalanine derivatives gained prominence in the late 20th century with advancements in peptide chemistry and asymmetric catalysis. Early methods relied on chemical nitration of phenylalanine derivatives, but challenges in stereochemical purity led to innovations in protecting-group strategies. A pivotal development was disclosed in a 2008 patent (EP0233733A2), which described a low-temperature phthaloylation process to preserve optical activity during nitro-group introduction. Subsequent work, such as the de novo biosynthesis of para-nitro-L-phenylalanine (pN-Phe) in Escherichia coli (2021), demonstrated microbial pathways for sustainable production, though esterification and hydrochloride salt formation remain reliant on chemical methods.
4-Nitro-L-phenylalanine Methyl Ester Hydrochloride possesses the molecular formula C₁₀H₁₂N₂O₄·HCl with a molecular weight of 260.67 g/mol [1] [2]. The compound is registered under Chemical Abstracts Service number 17193-40-7 and is systematically named as methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate hydrochloride [2] [3]. The structural representation reveals a phenylalanine derivative where the para position of the benzyl ring contains a nitro group (-NO₂), the carboxyl group is esterified with methanol, and the amino group forms a hydrochloride salt [1] [5].
The canonical Simplified Molecular Input Line Entry System representation is COC(=O)C@HN.Cl, which illustrates the stereochemical configuration and electronic structure of the molecule [2] [4]. The International Chemical Identifier Key BTHMRXRBXYHLRA-FVGYRXGTSA-N provides a unique identifier for this specific stereoisomer [2] [3].
The compound exhibits chirality at the alpha-carbon (C-2) position, which bears the amino group, carboxyl ester, and the 4-nitrobenzyl side chain [2] [13]. This carbon center adopts the S-configuration according to Cahn-Ingold-Prelog nomenclature, corresponding to the L-configuration in amino acid terminology [2] [4]. The stereochemical descriptor (2S) indicates the absolute configuration where the amino group occupies the priority position when viewed according to established stereochemical rules [2] [3].
The chiral nature of this compound is fundamental to its biological activity and physicochemical properties [13] [16]. The L-form represents the naturally occurring stereoisomer configuration found in biological systems, which distinguishes it from its D-enantiomer counterpart [16] [19]. Crystal structure analysis reveals that the compound crystallizes in non-centrosymmetric space groups, which is consistent with its chiral nature [20].
The molecular structure contains several key functional groups that influence its conformational behavior [1] [2]. The ester linkage between the carboxyl group and methanol creates a planar arrangement around the carbonyl carbon, while the para-nitro group on the benzyl ring contributes to electron-withdrawing effects throughout the aromatic system [2] [20]. The nitro group exhibits resonance structures that delocalize electron density, affecting the overall electronic distribution of the molecule [20].
The amino group forms an ionic interaction with the hydrochloride counterion, creating a salt bridge that significantly influences the compound's solid-state packing and solubility characteristics [1] [5]. Conformational analysis indicates that the molecule can adopt multiple low-energy conformations due to rotation around the C-C bonds connecting the amino acid backbone to the aromatic ring [19] [20].
4-Nitro-L-phenylalanine Methyl Ester Hydrochloride exhibits a well-defined melting point of 224°C, indicating high thermal stability and crystalline order [1] [5]. Some sources report slight variations in the melting point range, with values between 210-214°C and 224°C, which may reflect differences in purity levels and measurement conditions [4] [11]. The high melting point is characteristic of amino acid hydrochloride salts, where strong ionic interactions and hydrogen bonding contribute to enhanced thermal stability [1] [12].
Thermal analysis reveals that the compound maintains structural integrity up to approximately 230°C before decomposition occurs [20]. The thermal behavior is influenced by the presence of the hydrochloride salt, which creates additional intermolecular interactions compared to the free base form [14]. Differential scanning calorimetry studies would be expected to show a sharp endothermic peak corresponding to the melting transition, followed by decomposition at higher temperatures [20].
The compound appears as a white to light yellow powder or crystalline solid under standard conditions [1] [5]. The crystalline form exhibits well-defined morphology typical of amino acid hydrochloride salts, with powder-to-crystal characteristics that depend on crystallization conditions [12] [14]. The slight yellow coloration may result from trace impurities or the electronic effects of the para-nitro group on the aromatic chromophore [1] [11].
X-ray crystallographic analysis reveals that the compound adopts a specific crystal packing arrangement where chiral cations and chloride anions are linked through intermolecular hydrogen bonds [20]. The crystalline structure demonstrates non-centrosymmetric space group symmetry, consistent with the chiral nature of the molecule [20]. The crystal lattice incorporates water molecules that participate in hydrogen bonding networks, contributing to the overall stability of the solid-state structure [19].
At room temperature (20°C), 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride exists as a solid with well-defined physical state characteristics [1] [5]. The compound maintains its solid state under normal atmospheric conditions and demonstrates stability when stored at room temperature, though cool and dark storage conditions below 15°C are recommended for optimal stability [1] [5].
The physical state properties are influenced by the ionic nature of the hydrochloride salt, which creates strong electrostatic interactions that maintain the solid crystalline structure [1] [14]. The density of the compound is expected to be typical of organic hydrochloride salts, generally ranging between 1.2-1.4 g/cm³, though specific density measurements for this compound require experimental determination [6].
The optical activity of 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride demonstrates characteristic positive rotation values that confirm its L-configuration [1] [5]. Specific rotation measurements conducted at 20°C using the sodium D-line reveal values of +7.0 to +10.0 degrees when measured at a concentration of 1 g/100 mL in water [1] [10]. Alternative measurements report [α]D²⁰ = +9 ± 2° when determined at a concentration of 2 g/100 mL in water [13].
The optical rotation values are consistent with other L-amino acid derivatives and provide a reliable method for confirming the stereochemical purity of the compound [1] [13]. The positive rotation indicates that the compound rotates plane-polarized light in a clockwise direction, which is characteristic of the S-absolute configuration at the alpha-carbon [10] [13]. Temperature and concentration effects on optical rotation measurements must be carefully controlled to ensure reproducible results [1] [10].
The enantiomeric purity of 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride is critical for applications requiring high stereochemical integrity [1] [16]. High-performance liquid chromatography analysis using chiral stationary phases can effectively separate and quantify enantiomeric impurities [16] [17]. The compound typically exhibits purity levels exceeding 98% as determined by both titration and chromatographic methods [1] [10].
Chiral separation techniques, including supercritical fluid chromatography and chiral high-performance liquid chromatography, provide sensitive methods for detecting trace amounts of the D-enantiomer [16] [17]. The development of analytical methods for enantiomeric purity determination is essential for quality control in pharmaceutical applications where stereochemical purity directly impacts biological activity [16] [17].
4-Nitro-L-phenylalanine Methyl Ester Hydrochloride demonstrates variable solubility across different organic solvents, with the highest solubility observed in polar protic solvents [11] [24]. Methanol exhibits the highest solubility among organic solvents, providing excellent dissolution characteristics for the compound [24] [28]. Ethanol shows moderate solubility, though lower than methanol, making it suitable for crystallization and purification procedures [24].
The compound shows good solubility in halogenated solvents including chloroform and dichloromethane, which is attributed to favorable interactions between the organic cation and these solvents [11] [15]. Ethyl acetate provides moderate solubility, while acetonitrile demonstrates the lowest solubility among commonly used organic solvents [24]. Polar aprotic solvents such as dimethyl sulfoxide and acetone also dissolve the compound effectively [11] [15].
The hydrochloride salt formation significantly enhances the aqueous solubility of 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride compared to its free base form [1] [27]. The ionic nature of the hydrochloride salt creates favorable interactions with water molecules through hydrogen bonding and electrostatic interactions [24] [27]. The compound readily dissolves in water, making it suitable for aqueous-based synthetic procedures and biological applications [1] [24].
Comparative studies with related amino acid ester hydrochlorides, such as L-tryptophan methyl ester hydrochloride, indicate that water solubility follows predictable patterns based on side chain characteristics and salt formation [24]. The presence of the para-nitro group influences the overall polarity of the molecule, contributing to its aqueous solubility profile [24] [25].
The solubility of 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride exhibits significant pH dependence due to the ionizable amino group [21] [24]. At low pH values, the amino group remains protonated, maintaining the ionic character that enhances water solubility [21] [26]. The compound demonstrates optimal solubility in acidic conditions where the positive charge on the amino group is stabilized [21] [24].
As pH increases toward neutral and basic conditions, deprotonation of the amino group occurs, potentially reducing water solubility and altering the compound's physical behavior [21] [25]. The pH-dependent solubility characteristics are important considerations for formulation development and synthetic applications where pH control is critical [21] [24]. Understanding these relationships enables optimization of reaction conditions and purification procedures [24] [26].
Table 1: Chemical Structure and Physical Properties
Property | Value |
---|---|
Chemical Formula | C₁₀H₁₂N₂O₄·HCl |
Molecular Weight (g/mol) | 260.67 |
CAS Number | 17193-40-7 |
IUPAC Name | methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride |
Melting Point (°C) | 224 |
Appearance | White to light yellow powder/crystal |
Physical State | Solid |
Purity (HPLC) | ≥98.0% |
Specific Rotation [α]₂₀/D (deg) | +7.0 to +10.0 (C=1, H₂O) |
Storage Temperature | Room temperature (recommended cool and dark, <15°C) |
Table 2: Stereochemical Properties
Parameter | Value/Description |
---|---|
Chirality Center | Carbon at position 2 (α-carbon) |
Absolute Configuration | S-configuration |
Optical Rotation (C=1, H₂O) | +8.0° |
Optical Rotation (C=2, H₂O) | +9 ± 2° |
Enantiomeric Form | L-form (laevorotatory) |
Stereochemical Descriptor | (2S)-2-amino-3-(4-nitrophenyl)propanoate |
Table 3: Solubility Characteristics
Solvent Type | Solubility | Notes |
---|---|---|
Water | Soluble | Good aqueous solubility due to HCl salt |
Methanol | Highly soluble | Highest solubility among organic solvents |
Ethanol | Moderately soluble | Lower than methanol |
Chloroform | Soluble | Good solubility in halogenated solvents |
Dichloromethane | Soluble | Good solubility in halogenated solvents |
Ethyl Acetate | Soluble | Moderate solubility |
DMSO | Soluble | Good solubility in polar aprotic solvents |
Acetone | Soluble | Moderate solubility |
Irritant